Cas no 83113-54-6 (benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside)

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside structure
83113-54-6 structure
Nombre del producto:benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Número CAS:83113-54-6
MF:C21H26O10
Megavatios:438.425147533417
CID:2024751

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Propiedades químicas y físicas

Nombre e identificación

    • benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
    • benzyl alcohol 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
    • benzyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
    • BGLU
    • O-benzyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
    • phenylmethyl O-beta-D-glucopyranoside tetraacetate
    • β-D-Galactopyranoside, phenylmethyl, tetraacetate (9CI)
    • Renchi: 1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18+,19+,20-,21-/m1/s1
    • Clave inchi: XDMACMMTPGFUCZ-XDWAVFMPSA-N
    • Sonrisas: O([C@H]1[C@@H](OC(=O)C)[C@@H](COC(=O)C)O[C@@H](OCC2C=CC=CC=2)[C@@H]1OC(=O)C)C(=O)C

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539013-500mg
(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(benzyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
83113-54-6 98%
500mg
¥4609.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539013-1g
(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(benzyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
83113-54-6 98%
1g
¥9682.00 2024-07-28
Apollo Scientific
BICL2124-250mg
Benzyl 2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
83113-54-6
250mg
£299.00 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539013-250mg
(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(benzyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
83113-54-6 98%
250mg
¥3344.00 2024-07-28
Apollo Scientific
BICL2124-500mg
Benzyl 2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
83113-54-6
500mg
£481.00 2025-02-22
Apollo Scientific
BICL2124-1g
Benzyl 2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
83113-54-6
1g
£808.00 2025-02-22

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Tin tetrachloride ,  Thionyl chloride Solvents: Dichloromethane ;  rt
2.1 Solvents: Carbon dioxide ;  rt → 90 °C; 24 h, 1500 psi, 90 °C
Referencia
Metal-free and VOC-free O-glycosylation in supercritical CO2
Cardona, Adria; et al, Green Chemistry, 2017, 19(11), 2687-2694

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Mercury dibromide
Referencia
Galacturonic acid derivatives. II. D-Galactose-derived D-galacturonic acid derivatives suitable as glycosyl acceptors
Steffan, Wolfram; et al, Carbohydrate Research, 1990, 204, 109-20

Métodos de producción 3

Condiciones de reacción
Referencia
A facile synthesis of the GalNAcβ1→4Gal target sequence of respiratory pathogens
Autar, Reshma; et al, Carbohydrate Research, 2005, 340(15), 2436-2442

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  15 min, rt
1.2 Catalysts: Gold trichloride ;  20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
A versatile glycosylation strategy via Au(III) catalyzed activation of thioglycoside donors
Vibhute, Amol M.; et al, Chemical Science, 2016, 7(7), 4259-4263

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Silver carbonate Solvents: Dichloromethane ;  30 min, rt
1.2 Solvents: Dichloromethane ;  15 min, rt; 24 h, rt
Referencia
Hypoxia-activated, small-molecule-induced gene expression
Collins, Sarah L.; et al, ACS Chemical Biology, 2018, 13(12), 3354-3360

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C
1.2 0 °C; 4 h, 0 °C
1.3 Reagents: Triethylamine
Referencia
Rational Design and Synthesis of D-galactosyl Lysophospholipids as Selective Substrates and non-ATP-competitive Inhibitors of Phosphatidylinositol Phosphate Kinases
Sun, Mengxia; et al, Chemistry - A European Journal, 2023, 29(2),

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
Referencia
1,2-cis Alkyl glycosides: straightforward glycosylation from unprotected 1-thioglycosyl donors
Meng, Bo; et al, Organic & Biomolecular Chemistry, 2014, 12(28), 5182-5191

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  overnight, rt
Referencia
Rhamnogalacturonan II: Chemical Synthesis of a Substructure Including α-2,3-Linked KDO
Mancuso, Enzo; et al, Chemistry - A European Journal, 2021, 27(24), 7099-7102

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Diethyl ether ,  Dichloromethane ;  20 min, rt
1.2 Reagents: Silver carbonate ;  10 h, rt
Referencia
Synthesis, biological activity of salidroside and its analogues
Guo, Yibing; et al, Chemical & Pharmaceutical Bulletin, 2010, 58(12), 1627-1629

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  0 °C → rt; 2.5 h, rt
2.1 Reagents: Silver carbonate Solvents: Dichloromethane ;  30 min, rt
2.2 Solvents: Dichloromethane ;  15 min, rt; 24 h, rt
Referencia
Hypoxia-activated, small-molecule-induced gene expression
Collins, Sarah L.; et al, ACS Chemical Biology, 2018, 13(12), 3354-3360

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  3 h, -40 °C; 1 h, rt
1.2 Reagents: Triethylamine ;  neutralized, rt
Referencia
[bmim][OTf]: a versatile room temperature glycosylation promoter
Galan, M. Carmen; et al, Tetrahedron Letters, 2009, 50(4), 442-445

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Silver carbonate Solvents: Toluene ;  12 h, rt
1.2 Reagents: Triethylamine
Referencia
A simple, mild, and regioselective method for the benzylation of carbohydrate derivatives promoted by silver carbonate
Malik, Satish; et al, Carbohydrate Research, 2010, 345(5), 559-564

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Bismuth nitrate ;  rt → 60 °C; 3 h, 60 °C
1.2 Reagents: Pyridine ;  rt
Referencia
Direct Glycosylation of Unprotected and Unactivated Sugars Using Bismuth Nitrate Pentahydrate
Polanki, Innaiah K.; et al, Journal of Carbohydrate Chemistry, 2015, 34(4), 196-205

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: (-)-β-Pinene Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  3 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Methanol ;  2 h, reflux
1.3 Reagents: Pyridine ;  overnight, rt
1.4 Reagents: Methanol
Referencia
Direct Glycosylation of Bioactive Small Molecules with Glycosyl Iodide and Strained Olefin as Acid Scavenger
Gu, Xiangying; et al, Journal of Organic Chemistry, 2014, 79(3), 1100-1110

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Carbon dioxide ;  rt → 90 °C; 24 h, 1500 psi, 90 °C
Referencia
Metal-free and VOC-free O-glycosylation in supercritical CO2
Cardona, Adria; et al, Green Chemistry, 2017, 19(11), 2687-2694

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Acetonitrile ;  rt; 4 h, rt
1.2 Reagents: Silver triflate Solvents: Dichloromethane ;  6 - 16 h, rt
Referencia
N-glycosyl amides as glycosyl donors in stereoselective glycosylation reactions
Pleuss, Norbert; et al, Synthesis, 2005, (1), 122-130

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  0 °C → rt; 2.5 h, rt
2.1 Reagents: Silver carbonate Solvents: Dichloromethane ;  30 min, rt
2.2 Solvents: Dichloromethane ;  15 min, rt; 30 min, rt; 24 h, rt
2.3 Catalysts: Sodium methoxide Solvents: Methanol ;  1 h, rt
2.4 Reagents: Amberlite IR 120 ;  pH 7
Referencia
Hypoxia-activated small molecule-induced gene expression
Collins, Sarah L.; et al, ChemRxiv, 2018, 1, 1-16

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C
Referencia
Synthesis of the mixed acetal segment of S-glyceroplasmalopsychosine
Parhi, Ajit K.; et al, Tetrahedron, 2008, 64(42), 9821-9827

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Trimethylsilyl iodide Solvents: Dichloromethane ;  0 °C; 20 min, 0 °C
1.2 Reagents: Toluene ;  0 °C
1.3 Reagents: Silver triflate Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
Referencia
Stannyl ceramides as efficient acceptors for synthesising β-galactosyl ceramides
Morales-Serna, Jose Antonio; et al, Organic & Biomolecular Chemistry, 2008, 6(20), 3831-3836

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Silver carbonate Catalysts: Iodine Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Referencia
Elucidation of the Mechanism of Polysaccharide Cleavage by Chondroitin AC Lyase from Flavobacterium heparinum
Rye, Carl S.; et al, Journal of the American Chemical Society, 2002, 124(33), 9756-9767

Métodos de producción 21

Condiciones de reacción
1.1 Catalysts: 2762718-40-9 Solvents: Dichloromethane ;  5 h, rt
Referencia
Organocatalysis Linked to Charge-Enhanced Acidity with Superelectrophilic Traits
Smajlagic, Ivor; et al, ACS Catalysis, 2022, 12(2), 1128-1138

Métodos de producción 22

Condiciones de reacción
1.1 Catalysts: Phenylacetylene ,  Gold trichloride Solvents: Dichloromethane ;  35 - 39 °C; 10 min, 35 - 39 °C
1.2 Solvents: Water ;  35 - 39 °C
Referencia
AuCl3- and AuCl3-Phenylacetylene-Catalyzed Glycosylations by Using Glycosyl Trichloroacetimidates
Roy, Rashmi; et al, European Journal of Organic Chemistry, 2015, 2015(18), 4000-4005

Métodos de producción 23

Condiciones de reacción
1.1 Catalysts: Indium trichloride Solvents: Dichloromethane ;  0 - 5 °C; 6.5 h, 30 °C
Referencia
InCl3.3H2O: An efficient lewis acid catalyst for stereoselective O-glycosidation reactions of per-O-acetylglycopyranosyl trichloroacetimidates
Ghosh, Rina; et al, Indian Journal of Chemistry, 2003, (3), 602-604

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane ;  rt
1.2 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  rt
Referencia
Highly efficient and stereoselective synthesis of β-glycolipids
Morales-Serna, Jose Antonio; et al, Organic & Biomolecular Chemistry, 2008, 6(3), 443-446

Métodos de producción 25

Condiciones de reacción
1.1 Catalysts: Silver triflate ,  Gold trichloride Solvents: Dichloromethane ;  25 min, 35 - 39 °C
Referencia
AuCl3-AgOTf promoted O-glycosylation using anomeric sulfoxides as glycosyl donors at room temperature
Palanivel, Ashokkumar; et al, Carbohydrate Research, 2017, 437, 43-49

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Acetonitrile ;  rt; 4 h, rt
1.2 Reagents: Silver triflate Solvents: Dichloromethane ;  6 - 16 h, rt
Referencia
N-glycosyl amides as glycosyl donors in stereoselective glycosylation reactions
Pleuss, Norbert; et al, Synthesis, 2005, (1), 122-130

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Raw materials

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Preparation Products

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